molecular formula C7H12O5S B1443478 4-Methanesulfonyloxane-4-carboxylic acid CAS No. 1247919-19-2

4-Methanesulfonyloxane-4-carboxylic acid

Cat. No.: B1443478
CAS No.: 1247919-19-2
M. Wt: 208.23 g/mol
InChI Key: DDOKFXZOQMMIEM-UHFFFAOYSA-N
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Description

4-Methanesulfonyloxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O5S. It is a sulfonic acid derivative that features both a methanesulfonyl group and a carboxylic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyloxane-4-carboxylic acid typically involves the reaction of oxane derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Oxane derivative+Methanesulfonyl chloride4-Methanesulfonyloxane-4-carboxylic acid\text{Oxane derivative} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Oxane derivative+Methanesulfonyl chloride→4-Methanesulfonyloxane-4-carboxylic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonyloxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyloxane-4-carboxylic acid involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar reactivity but lacking the oxane ring structure.

    4-Methanesulfonyloxane-4-methyl ester: A methyl ester derivative with different reactivity and solubility properties.

    4-Methanesulfonyloxane-4-amine: An amine derivative with distinct biological activity.

Uniqueness

4-Methanesulfonyloxane-4-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its oxane ring structure also imparts specific steric and electronic properties that differentiate it from other sulfonic acid derivatives.

Properties

IUPAC Name

4-methylsulfonyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKFXZOQMMIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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